3-(3-Carboethoxyphenyl)-1-propene
Overview
Description
3-(3-Carboethoxyphenyl)-1-propene is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of a phenyl ring substituted with a carboethoxy group and a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carboethoxyphenyl)-1-propene typically involves the reaction of 3-bromopropene with ethyl 3-hydroxybenzoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethyl 3-hydroxybenzoate group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as distillation or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Carboethoxyphenyl)-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(3-Carboethoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Carboethoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-Carboethoxyphenyl cyclopropyl ketone
- 3-Carboethoxyphenyl cyclopentyl ketone
- 3-Ethoxycarbonylphenyl isocyanate
Uniqueness
Compared to similar compounds, 3-(3-Carboethoxyphenyl)-1-propene is unique due to its specific structural features, such as the presence of a propene chain and a carboethoxy group on the phenyl ring
Properties
IUPAC Name |
ethyl 3-prop-2-enylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-6-10-7-5-8-11(9-10)12(13)14-4-2/h3,5,7-9H,1,4,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLLDJHHRMLFNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476956 | |
Record name | 3-(3-Carboethoxyphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372510-70-8 | |
Record name | 3-(3-Carboethoxyphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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